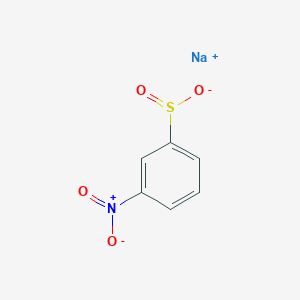

Sodium 3-nitrobenzenesulfinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15898-46-1 |

|---|---|

Molecular Formula |

C6H5NNaO4S |

Molecular Weight |

210.17 g/mol |

IUPAC Name |

sodium;3-nitrobenzenesulfinate |

InChI |

InChI=1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11); |

InChI Key |

FNDWFUOCKVBKNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-].[Na] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Sodium 3 Nitrobenzenesulfinate

Established Synthetic Pathways for Sodium 3-Nitrobenzenesulfinate

The synthesis of this compound is predominantly achieved through sulfonation-based routes, which have been refined over time to improve efficiency and product quality.

Sulfonation-Based Synthesis Routes

These routes involve the reaction of nitrobenzene with a strong sulfonating agent. The choice of agent and reaction conditions are critical in determining the reaction's success and the level of impurity formation.

Direct sulfonation is a conventional and widely used method for producing 3-nitrobenzenesulfonic acid, the precursor to its sodium salt. This process typically employs potent sulfonating agents like oleum (fuming sulfuric acid) or sulfur trioxide (SO3). prepchem.comlibretexts.org

When oleum (a solution of SO3 in sulfuric acid) is used, nitrobenzene is treated at elevated temperatures. prepchem.comgoogleapis.com The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure the desired meta-isomer is the primary product. prepchem.comdicp.ac.cn A typical procedure involves adding nitrobenzene to oleum (containing 25% free sulfur trioxide) and maintaining the temperature between 100-115°C until the reaction is complete. prepchem.com The reaction mixture is then poured into water or onto ice, causing the 3-nitrobenzenesulfonic acid to dissolve while a common byproduct, bis(3-nitrophenyl) sulfone, may precipitate. prepchem.com The subsequent addition of sodium chloride or a sodium alkali "salts out" the desired this compound. prepchem.comgoogleapis.com

The use of sulfur trioxide (SO3) as the sulfonating agent is an alternative that avoids the large quantities of sulfuric acid inherent in the oleum process. googleapis.comgoogle.com However, sulfonation with SO3 can intensify the formation of sulfone byproducts. googleapis.com To mitigate this, a two-stage temperature process has been developed where gaseous SO3 is added to nitrobenzene at a lower temperature (below 80°C), followed by heating to a higher temperature (at least 130°C) to complete the reaction. google.com This method is believed to proceed through an initial addition complex that rearranges to the sulfonic acid upon heating. google.com

Recent advancements in reaction engineering have explored the use of microreactors for the sulfonation of nitrobenzene with SO3. dicp.ac.cnrsc.org This approach offers significantly improved process safety and efficiency for the highly exothermic reaction. dicp.ac.cnresearchgate.net Under optimized, solvent-free conditions in a microreactor, high conversion of nitrobenzene (94%) and yield of meta-nitrobenzenesulfonic acid (88%) can be achieved with a residence time of less than two seconds. dicp.ac.cnrsc.orgresearchgate.net

| Method | Sulfonating Agent | Typical Conditions | Key Findings/Yields | Reference |

|---|---|---|---|---|

| Conventional Batch | Oleum (25% SO3) | 110-115°C until completion | Standard industrial method; formation of bis(3-nitrophenyl) sulfone byproduct. | prepchem.com |

| Conventional Batch | Sulfur Trioxide (SO3) | Two-stage: SO3 addition <80°C, then heating >130°C | Minimizes sulfone formation compared to single-stage SO3 sulfonation. | google.com |

| Microreactor | Sulfur Trioxide (SO3) | Solvent-free, optimized molar ratio (1.76 SO3:NB), 40°C | 94% nitrobenzene conversion, 88% m-NBSA yield in <2s residence time. | dicp.ac.cnrsc.org |

An alternative pathway for the synthesis of this compound involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent. wikipedia.orggoogle.com This method offers the advantage of a reaction that produces hydrogen chloride gas as a byproduct, which can be easily removed from the system. google.com

The reaction involves adding nitrobenzene to chlorosulfonic acid and heating the mixture. google.com The process can be controlled by adjusting the molar ratio of the reactants. A key benefit is that by using a specific molar ratio of nitrobenzene to chlorosulfonic acid (e.g., 1:0.4-0.6), the chlorosulfonic acid can be completely consumed. This avoids the need for post-reaction treatment of excess sulfonating agent and inhibits side reactions. google.com The reaction is typically carried out at temperatures between 90-150°C for 2-5 hours. google.com Following the sulfonation, the reaction liquid is treated with a sodium alkali to produce the final product. google.com The mechanism involves an electrophilic aromatic substitution where the active electrophile is believed to be SO2Cl+. stackexchange.com

Catalytic Approaches in this compound Synthesis

To improve reaction rates, yields, and selectivity, various catalytic systems have been investigated for the sulfonation of aromatic compounds, including nitrobenzene. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Catalytic Approaches in this compound Synthesis

Homogeneous Catalysis in Sulfonation Reactions

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. In the context of this compound synthesis, certain metal salts have been found to accelerate the reaction.

A patented method describes the use of sodium tungstate as a catalyst for the sulfonation of nitrobenzene with sulfur trioxide. google.comgoogle.com In this process, the catalyst is added to the nitrobenzene before the dropwise addition of sulfur trioxide at 80-100°C, followed by a heating period at 100-120°C. google.comgoogle.com This catalytic approach is reported to significantly reduce the formation of the 3,3'-dinitrophenyl sulfone byproduct and eliminates residual sulfuric acid, leading to a cleaner production process. google.com Another patent mentions the use of a vanadium catalyst in conjunction with fuming sulfuric acid to achieve yields between 87-93.5%. google.com Historically, compounds of mercury have also been used to catalyze sulfonation reactions. wikipedia.org

Heterogeneous Catalysis Systems for Improved Yields

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of catalyst separation and potential for reuse, aligning with the principles of green chemistry. ajgreenchem.com

For the sulfonation of aromatic compounds, silica-supported solid acids have emerged as effective heterogeneous catalysts. ajgreenchem.comresearchgate.net Catalysts such as silica-supported perchloric acid (SiO2/HClO4) and silica-supported potassium bisulfate (SiO2/KHSO4) have been used for the sulfonation of various aromatics using sodium bisulfite. ajgreenchem.comresearchgate.net These catalysts are reusable and can facilitate high yields of sulfonated products. ajgreenchem.com While not specifically detailed for nitrobenzene in the provided context, the general applicability to aromatic compounds suggests their potential in this synthesis. The use of sulfated silica (SO4/SiO2) has also been optimized for related electrophilic aromatic substitution reactions, highlighting the potential of solid acid catalysts in this field. mrs-k.or.kr

| Catalysis Type | Catalyst | Sulfonating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous | Sodium Tungstate | Sulfur Trioxide | Greatly reduces sulfone byproduct; no residual sulfuric acid. | google.comgoogle.com |

| Homogeneous | Vanadium catalyst | Fuming Sulfuric Acid | Reported yields of 87-93.5%. | google.com |

| Heterogeneous | Silica-supported Brønsted acids (e.g., SiO2/HClO4) | Sodium Bisulfite | Reusable, green catalyst; promotes high yields for aromatic sulfonation. | ajgreenchem.comresearchgate.net |

Process Optimization and Green Chemistry Considerations in Synthesis

Recent advancements in chemical engineering and a growing emphasis on sustainable practices have driven significant improvements in the synthesis of this compound. These optimizations focus on minimizing waste, improving atom economy, and reducing the environmental footprint of the manufacturing process.

A significant challenge in the synthesis of this compound via the sulfonation of nitrobenzene is the formation of the unwanted byproduct, 3,3'-dinitrophenyl sulfone. This side reaction not only reduces the yield of the desired product but also complicates the purification process. Traditional sulfonation methods using oleum or excess sulfur trioxide often lead to the formation of this sulfone.

Innovative approaches have been developed to mitigate this issue. One notable method involves catalytic sulfonation. The use of a sodium tungstate catalyst with sulfur trioxide as the sulfonating agent has been shown to significantly reduce the formation of 3,3'-dinitrophenyl sulfone. This catalytic process avoids the need for excess sulfur trioxide, which is a primary contributor to sulfone formation. The reaction is typically carried out by adding sulfur trioxide dropwise to nitrobenzene containing the catalyst at a temperature of 80-100°C, followed by a period of heat preservation at 100-120°C google.com.

| Parameter | Traditional Method (Oleum/Excess SO₃) | Catalytic Method (Na₂WO₄/SO₃) |

| Primary Sulfonating Agent | Oleum or excess Sulfur Trioxide | Sulfur Trioxide |

| Catalyst | None | Sodium Tungstate |

| Byproduct Formation | Significant formation of 3,3'-Dinitrophenyl sulfone | Greatly reduced formation of 3,3'-Dinitrophenyl sulfone google.com |

| Reaction Conditions | Often requires harsh conditions | Milder conditions with controlled temperature google.com |

This table provides a comparative overview of traditional versus catalytic sulfonation methods for the synthesis of this compound, highlighting the advantage of the catalytic method in minimizing byproduct formation.

The selection of an appropriate solvent is a critical aspect of green chemistry. In the context of this compound synthesis, research has explored solvent-free conditions to enhance the environmental profile of the process. The sulfonation of nitrobenzene can be efficiently conducted in a microreactor using sulfur trioxide as the sulfonating agent without the need for a solvent. This approach not only simplifies the process but also eliminates the energy-intensive step of solvent recovery and reduces solvent-related waste.

In conventional processes where a solvent is utilized, nitrobenzene itself can act as the reaction solvent due to its ability to deactivate the aromatic ring towards further electrophilic substitution, thus preventing polysulfonation.

Recovery of unreacted raw materials is a key strategy for improving process efficiency and sustainability. In the catalytic sulfonation process, after the main reaction and neutralization, any residual nitrobenzene can be recovered. This is typically achieved through extraction using a suitable solvent. The choice of extractant is crucial for efficient recovery and minimal environmental impact.

| Extractant | Type | Rationale for Use |

| Ethyl acetate | Ester | Effective for extracting nitrobenzene from the aqueous filtrate. |

| Butyl acetate | Ester | Another ester solvent with good extraction efficiency. |

| n-Butanol | Alcohol | A polar solvent capable of extracting nitrobenzene. |

| Methyl iso-butyl ketone (MIBK) | Ketone | An effective extractant for the recovery of residual nitrobenzene google.com. |

This interactive table lists potential extractants for the recovery of unreacted nitrobenzene, a key step in the green synthesis of this compound.

Traditional methods for producing this compound often generate significant waste streams, including acidic wastewater and solid waste. For instance, when oleum is used, the excess sulfuric acid needs to be neutralized, typically with calcium hydroxide, which results in the formation of large quantities of calcium sulfate (gypsum) as a solid waste product.

Cleaner production techniques aim to eliminate or drastically reduce the generation of such waste at the source. The catalytic sulfonation method offers a significant advantage in this regard. By avoiding the use of excess sulfur trioxide and not producing sulfuric acid in the reaction system, the formation of calcium sulfate waste is completely avoided google.com.

Furthermore, this modern approach incorporates water recycling. The water used to dilute the sulfonation liquid can be recovered from the final drying step of the product. The condensed water from the dryer can be reused in the dilution stage of a subsequent batch, minimizing fresh water consumption and wastewater discharge google.com.

Key features of cleaner production in the synthesis of this compound include:

Catalytic Reaction: Minimizes byproducts and avoids the use of excess hazardous reagents.

Raw Material Recycling: Recovery and reuse of unreacted nitrobenzene.

Elimination of Solid Waste: Avoids the generation of calcium sulfate.

Water Recycling: Reuse of condensed water from the drying process.

These integrated strategies contribute to a more sustainable and environmentally responsible manufacturing process for this compound, aligning with the principles of green chemistry.

Applications in Advanced Chemical Synthesis and Specialty Materials

Precursor in Pharmaceutical and Agrochemical Synthesis

The compound is a key starting material or intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.

Synthesis of Quinoline (B57606) Derivatives

Sodium 3-nitrobenzenesulfinate is utilized in the Skraup synthesis, a classic method for producing quinolines. wikipedia.orgresearchgate.netorganicreactions.org In this reaction, an aniline (B41778) is heated with sulfuric acid, glycerol, and an oxidizing agent to form the quinoline structure. wikipedia.orgnrochemistry.com this compound, or its corresponding iron salt, can serve as the oxidizing agent in this process. orgsyn.org The reaction is known for being vigorous, but the use of specific oxidizing agents can help moderate its intensity. wikipedia.orgorgsyn.org

Intermediacy in Azetidinyl Ketolide Synthesis

This compound serves as a reagent in the multi-step synthesis of a novel class of antibiotics known as azetidinyl ketolides. These ketolides are developed to combat susceptible and multidrug-resistant bacteria that cause community-acquired respiratory tract infections. The synthesis involves complex chemical transformations where this compound plays a specific role in one of the reaction steps.

General Utility in Complex Organic Molecule Construction

Beyond specific examples, this compound is a valuable building block in the broader field of organic synthesis. It serves as a synthetic intermediate for a diverse range of chemical families used in pharmaceuticals and pesticides. Its functional groups allow for various chemical modifications, making it a versatile component in constructing complex molecular architectures.

Table 1: Applications of this compound in Synthesis

| Application Area | Specific Use | Role of Compound |

|---|---|---|

| Pharmaceutical | Synthesis of Quinoline Derivatives | Oxidizing Agent |

| Pharmaceutical | Synthesis of Azetidinyl Ketolides | Reagent/Intermediate |

Intermediate in Dye and Pigment Chemistry

The compound is a vital intermediate in the manufacturing of various colorants, contributing to the vibrant hues seen in textiles and other materials.

Synthesis of Azo Dyes

This compound is an important precursor in the synthesis of azo dyes. unb.capbworks.comchemistrystudent.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a large and important class of synthetic colorants. pbworks.com The synthesis typically involves two main steps: diazotization and coupling. chemistrystudent.comnih.govresearchgate.net In this context, the nitro group of this compound can be chemically reduced to an amino group (-NH2). This resulting aromatic amine can then be treated with nitrous acid to form a diazonium salt, which subsequently reacts with a coupling component (like a phenol (B47542) or another aromatic amine) to form the final azo dye. chemistrystudent.com

Role as Dyeing Assistant and Leveling Agent in Textile Processing

In addition to being a precursor, this compound is used as an auxiliary agent in the textile dyeing process. It functions as a dyeing assistant and leveling agent to ensure uniform and consistent color application on fabrics. fineotex.combluelakechem.comnbinno.comscribd.com

Leveling agents are additives that slow down the rate of dye absorption by the textile fibers. nbinno.comzydexgroup.comtextiletoday.com.bd This controlled uptake prevents the dye from rushing onto the fabric, which can cause uneven patches or streaks. fineotex.comnbinno.com By promoting a more gradual and even distribution of the dye, these agents help achieve a flawless, consistent shade across the entire material. scribd.comzydexgroup.com this compound also acts as a mild oxidizing agent, which can protect certain types of dyes from being chemically reduced and losing their color during the application and printing process. google.com This protective function is particularly useful in vat dyeing and discharge printing.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline |

| Aniline |

| Sulfuric acid |

| Glycerol |

| Nitrobenzene |

| Azetidinyl Ketolides |

| Azo Dyes |

| Nitrous acid |

| Diazonium salt |

Anti-reduction Agent in Textile and Printing Industries

Sodium 3-nitrobenzenesulfonate, also known commercially as Ludigol or anti-dyeing salt S, serves a critical function as a mild oxidizing agent in the textile and printing industries. atamanchemicals.commic-energy.com Its primary role is to act as an anti-reduction agent, protecting dyes from being chemically reduced and losing their color during various processing stages. atamanchemicals.comatamanchemicals.comatamanchemicals.com This is particularly important in printing processes that use reducing agents, such as discharge printing on grounds dyed with direct cotton dyestuffs. atamanchemicals.comatamanchemicals.com

In reactive dyeing and printing, the compound prevents the reduction of reactive dyes during the crucial curing and setting stages, ensuring the stability and vibrancy of the color. atamanchemicals.comatamanchemicals.com It can secure the color and lightfastness during pad dyeing and steaming processes. zhishangchemical.com By countering the impact of residual reducing substances, it acts as a color-forming protective agent and a stabilizer for the dyeing of fibers. atamanchemicals.comzhishangchemical.comfishersci.com Research has shown that its addition to print pastes containing reducing agents like sodium sulfoxylate (B1233899) formaldehyde (B43269) can lead to significantly stronger and higher-yield prints. google.com It is also employed as a dyeing inhibitor for certain types of dyes, such as vat and sulfur dyes, and as a protective agent for the white ground on yarn fabric during scouring. atamanchemicals.commade-in-china.com

| Process | Function of this compound | Benefit |

|---|---|---|

| Discharge Printing | Assistant / Anti-reduction Agent | Protects ground color from reducing agents. atamanchemicals.comfishersci.com |

| Reactive Dye Printing | Mild Oxidizing Agent | Prevents reduction of dyes during curing and setting. atamanchemicals.comatamanchemicals.com |

| Vat & Sulfur Dyeing | Dyeing Inhibitor / Protective Agent | Controls the dyeing process and protects color. atamanchemicals.comzhishangchemical.com |

| Scouring | White Ground Protective Agent | Prevents discoloration of white areas on fabrics. made-in-china.com |

Functional Material Precursor and Additive

Electroplating Bath Formulations and Surface Treatment

Sodium 3-nitrobenzenesulfonate is a fundamental component in the electroplating industry, where it is utilized in various formulations for surface treatment and metal finishing. atamanchemicals.comriverlandtrading.com It serves as a base material and a developing agent in electroplating solutions. atamanchemicals.comatamankimya.com Specifically, it is used in the production of brightening additives for bright nickel plating baths. mallakchemicals.com

The compound also functions as a special additive in nickel stripper solutions, facilitating the removal of nickel coatings from substrates. atamanchemicals.comatamanchemicals.commallakchemicals.com In this context, it acts as an oxidizing agent in demetalizers. atamanchemicals.comfishersci.com Its inclusion in electroplating baths contributes to metal surface treatment and enhances corrosion protection. riverlandtrading.com

Adhesion Promotion and Viscosity Modification in Formulations

In the formulation of complex chemical mixtures, Sodium 3-nitrobenzenesulfonate exhibits properties that make it a valuable additive for controlling physical characteristics. It is used in adhesives and sealants as a wetting agent and, notably, as a viscosity modifier. riverlandtrading.com Its function as a viscosity controlling agent has also been identified in other specialized applications. atamanchemicals.comnih.gov By modifying the rheological properties of a formulation, it can improve the flow and application characteristics, which in turn can enhance the adhesive strength of bonds. riverlandtrading.com

Catalytic Applications in Resin Dehydration and Solidification

Sodium 3-nitrobenzenesulfonate is employed as a catalyst in specific polymerization reactions. nih.gov It is particularly effective in processes involving the dehydration and solidification of resins. atamanchemicals.comatamankimya.com In these applications, the compound facilitates the chemical reactions that lead to the curing and hardening of the resin material, demonstrating its role beyond that of a simple additive to an active facilitator of chemical transformation. atamankimya.com

| Application Area | Specific Use | Primary Function |

|---|---|---|

| Electroplating | Bright nickel plating baths, Nickel strippers | Brightening Additive, Developing Agent. mallakchemicals.com |

| Adhesives & Sealants | Formulation Additive | Viscosity Modifier, Wetting Agent. riverlandtrading.com |

| Industrial Cleaning | Detergents, Demetalizers, Rust removers | Surfactant, Oxidizing Agent. fishersci.comriverlandtrading.com |

| Resin Production | Resin curing | Catalyst for dehydration and solidification. atamanchemicals.comatamankimya.com |

Role in Water Treatment Processes (e.g., Corrosion Inhibition)

In the field of water treatment, Sodium 3-nitrobenzenesulfonate is recognized for its utility as a corrosion inhibitor. guidechem.com Its mechanism of action involves forming a protective film on metal surfaces, which shields the metal from the corrosive effects of its environment. guidechem.com This protective barrier is created through the formation of a stable complex between the sulfonate compound and metal ions, thereby inhibiting their ability to react with oxygen and water. guidechem.com This application is particularly relevant for protecting mild steel and is cited in marine contexts, such as its use as a rust inhibitor for ships. atamanchemicals.comzhishangchemical.com While some sources also point to its broader use as a chemical oxidant or disinfectant in water treatment applications, its role in corrosion inhibition is a key function. riverlandtrading.com

Advanced Analytical Characterization and Spectroscopic Investigations

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of Sodium 3-nitrobenzenesulfonate, providing fundamental insights into its chemical architecture and molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Sodium 3-nitrobenzenesulfonate. Both ¹H NMR and ¹³C NMR spectra are available for this compound, offering a detailed map of the hydrogen and carbon atoms within the molecule. nih.gov While specific mechanistic studies on Sodium 3-nitrobenzenesulfonate are not extensively detailed in the provided literature, NMR techniques are broadly applied to investigate the interaction of sodium salt drugs with biomacromolecules like Human Serum Albumin (HSA). mdpi.com Such studies can determine the strength of interactions and identify the parts of a molecule most involved in binding processes. mdpi.com Furthermore, solid-state ²³Na NMR spectroscopy is particularly sensitive to the coordination environment of the sodium cation, allowing for the characterization of different hydration states and solid-state forms of sodium salts. researchgate.net This technique can distinguish between crystalline and amorphous forms and identify specific sodium sites within a crystal structure. researchgate.net

Table 1: Application of NMR Spectroscopy to Sodium Salt Analysis

| Technique | Application | Information Gained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the arrangement of hydrogen and carbon atoms in the aromatic ring. nih.gov |

| Solution NMR | Interaction Studies | Measures the strength of binding to other molecules and identifies interaction sites. mdpi.com |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of Sodium 3-nitrobenzenesulfonate by probing the vibrations of its chemical bonds. nih.govsemanticscholar.org IR spectra, often obtained using a KBr-pellet technique, are available for this compound. nih.gov

Raman spectroscopy is particularly useful for analyzing molecular interactions in aqueous solutions with minimal sample preparation. semanticscholar.org The technique can detect subtle changes in molecular vibrations that occur upon binding or interaction with other molecules or surfaces. semanticscholar.orgnih.gov For instance, studies on other compounds have used Raman spectroscopy to reveal selective interactions and resulting changes in the secondary structure of proteins upon binding. semanticscholar.orgsigmaaldrich.com These methods are sensitive to modifications in molecular polarizability, making them suitable for analyzing changes in protein conformation during binding mechanisms. semanticscholar.org

Table 2: Key Spectroscopic Bands for Aromatic Nitro and Sulfonate Groups

| Functional Group | Spectroscopic Technique | Typical Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Nitro Group (NO₂) | IR / Raman | 1570–1490 / 1370–1300 | Asymmetric / Symmetric Stretching |

| Sulfonate Group (SO₃⁻) | IR / Raman | 1260–1150 / 1070–1030 | Asymmetric / Symmetric Stretching |

| C-H (Aromatic) | IR / Raman | 3100–3000 | Stretching |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. While direct analysis of the sodium salt can be challenging, data is available for the parent compound, 3-Nitrobenzenesulfonic acid. nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is fragmented, and the resulting mass-to-charge (m/z) ratios of the fragments are detected. nih.gov This fragmentation pattern provides structural information. For 3-Nitrobenzenesulfonic acid, the molecular ion peak is observed at m/z 203. nih.gov

Key observed fragments and their potential identities include:

m/z 203 : The molecular ion [M]⁺. nih.gov

m/z 157 : Loss of NO₂ (46 Da) from the molecular ion. nih.gov

m/z 109 : A further loss from the m/z 157 fragment. nih.gov

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating Sodium 3-nitrobenzenesulfonate from mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Sodium 3-nitrobenzenesulfonate. tcichemicals.com Commercial grades of the compound specify a minimum purity of 94.0-95.0% as determined by HPLC area. tcichemicals.com

For the parent compound, 3-Nitrobenzenesulfonic acid, a reverse-phase (RP) HPLC method has been developed. sielc.com This method allows for effective separation and can be adapted for mass spectrometry (MS) compatibility by using a suitable mobile phase like formic acid instead of phosphoric acid. sielc.com Such HPLC methods are scalable and can be used for preparative separation to isolate impurities. sielc.com

Table 3: Typical HPLC Parameters for Analysis of 3-Nitrobenzenesulfonic Acid

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric or formic acid) sielc.com |

| Detection | UV (e.g., 210 nm for similar compounds) nih.gov |

Gas Chromatography (GC) is typically used for compounds that are volatile or can be made volatile through derivatization. Sodium 3-nitrobenzenesulfonate is a salt and is non-volatile, making direct analysis by GC impractical. However, analysis of its parent acid, 3-Nitrobenzenesulfonic acid, has been performed using GC-MS. nih.gov This suggests that the acid form, or a derivatized version of it, is sufficiently volatile for GC analysis. Derivatization would involve a chemical reaction to convert the non-volatile salt or acid into a more volatile derivative prior to injection into the GC system. This approach allows for the separation and identification of the core molecular structure.

X-ray Crystallography Studies of Sodium 3-Nitrobenzenesulfinate and its Crystalline Derivatives

Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. The crystal structure, including unit cell parameters, space group, and detailed atomic coordinates, has not been reported in the surveyed literature.

While direct crystallographic information for this compound is unavailable, studies on structurally related compounds can sometimes offer insights into potential molecular conformations and intermolecular interactions. For instance, research has been conducted on derivatives of the closely related sulfonamides, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides. These studies reveal detailed three-dimensional structures and packing arrangements within the crystal lattice. However, it is crucial to emphasize that these are different compounds, and their crystalline structures are not directly transferable to this compound due to differences in the oxidation state and geometry of the sulfur-containing functional group.

Due to the absence of published crystallographic data for this compound, a detailed analysis of its crystal structure, including data tables of bond lengths, bond angles, and torsion angles, cannot be provided at this time. Further experimental investigation would be required to elucidate the precise solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Sodium 3-nitrobenzenesulfinate at the atomic level. These calculations, typically employing methods such as Density Functional Theory (DFT) or Hartree-Fock (HF), can provide detailed insights into its geometry and electronic landscape.

For the 3-nitrobenzenesulfinate anion, calculations would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for the 3-nitrobenzenesulfinate Anion (Hypothetical Data)

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| C-S Bond Length | 1.85 Å |

| S-O Bond Length | 1.50 Å |

| C-N Bond Length | 1.48 Å |

| N-O Bond Length | 1.22 Å |

| O-S-O Bond Angle | 105° |

| C-C-S-O Dihedral Angle | 180° |

Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would produce. Actual values would require specific computational studies.

Beyond molecular geometry, these calculations can elucidate electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and its electronic transition properties. The presence of the electron-withdrawing nitro group (-NO₂) and the sulfinate group (-SO₂⁻) would significantly influence the electronic landscape of the benzene (B151609) ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step.

For instance, in a hypothetical nucleophilic aromatic substitution reaction where the nitro group is displaced, computational modeling could be used to compare the energies of different possible reaction pathways. This would involve calculating the structures and energies of all reactants, intermediates, transition states, and products. Such studies would clarify whether the reaction proceeds through a Meisenheimer complex and would help in understanding the role of the sulfinate group in modulating the reactivity of the aromatic ring.

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can predict how this compound will behave in various organic transformations. By analyzing the molecule's electronic and steric properties, it is possible to forecast its reactivity towards different reagents and the likely selectivity of these reactions (chemo-, regio-, and stereoselectivity).

For example, the calculated electrostatic potential map of the 3-nitrobenzenesulfinate anion would reveal regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The nitro group strongly deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. Computational models could quantify these effects and predict the most favorable reaction sites.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent, typically water. These simulations model the movements and interactions of the solute and solvent molecules over time, offering insights into solvation, ion pairing, and aggregation.

An MD simulation would begin by placing a number of 3-nitrobenzenesulfinate anions and sodium cations in a box of water molecules. The simulation would then calculate the forces between all atoms and solve the equations of motion to track their trajectories.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Aqueous this compound

| Property | Simulated Value |

| Radial Distribution Function (g(r)) of water around the sulfinate group | Strong peak at 2.5 Å, indicating a well-defined hydration shell |

| Coordination Number of water around the sulfinate group | 4-6 water molecules |

| Diffusion Coefficient of the 3-nitrobenzenesulfinate anion | 1.2 x 10⁻⁹ m²/s |

| Ion Pairing Constant with Na⁺ | Moderate, suggesting some degree of association in solution |

Note: The data in this table is hypothetical and illustrates the type of information that can be obtained from molecular dynamics simulations.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For Sodium 3-nitrobenzenesulfinate, oxidative and photolytic processes are the primary abiotic degradation pathways.

Catalytic Wet Oxidation (CWO) is an advanced oxidation process that has been shown to be effective in degrading this compound. This process involves the use of an oxidant, often in the presence of a catalyst, at elevated temperature and pressure to break down organic pollutants.

Research detailed in a patent for a catalytic wet air oxidation method for m-nitrobenzene sodium sulfonate demonstrates high removal efficiency. The process utilizes a copper nitrate (B79036) catalyst and hydrogen peroxide as an oxidant. The degradation efficiency is influenced by several factors, including the initial concentration of the compound, the amount of oxidant, and the reaction conditions.

Key findings from the study on the catalytic wet oxidation of m-nitrobenzene sodium sulfonate are summarized below google.com:

Effect of Initial Concentration: The removal rate of m-nitrobenzene sodium sulfonate was found to decrease as the initial Total Organic Carbon (TOC) concentration increased. For instance, after 80 minutes of reaction, the removal rate was 93.12% for an initial TOC of 1919 mg/L, which decreased to 65.01% for an initial TOC of 4478 mg/L google.com.

Effect of Oxidant Concentration: The consumption of hydrogen peroxide had a significant impact on the degradation efficiency. Increasing the volume of hydrogen peroxide from 10mL to 50mL resulted in an increase in the removal rate from 62.92% to 93.41% after 80 minutes google.com.

Effect of Catalyst and Oxygen Pressure: The amount of catalyst and the initial oxygen pressure were found to have a less pronounced effect on the removal efficiency compared to the initial concentration and oxidant dosage google.com.

Table 1: Effect of Process Parameters on the Catalytic Wet Oxidation of m-Nitrobenzene Sodium Sulfonate

| Parameter | Value | TOC Removal Rate (%) |

|---|---|---|

| Initial TOC (mg/L) | 1919 | 93.12 |

| Initial TOC (mg/L) | 2560 | 87.91 |

| Initial TOC (mg/L) | 3198 | 85.19 |

| Initial TOC (mg/L) | 3839 | 82.77 |

| Initial TOC (mg/L) | 4478 | 65.01 |

| Hydrogen Peroxide (mL) | 10 | 62.92 |

| Hydrogen Peroxide (mL) | 20 | 81.46 |

| Hydrogen Peroxide (mL) | 30 | 87.91 |

| Hydrogen Peroxide (mL) | 40 | 92.04 |

| Hydrogen Peroxide (mL) | 50 | 93.41 |

Photolytic degradation, or photodegradation, involves the breakdown of chemical compounds by light. The presence of the nitroaromatic chromophore in this compound suggests its potential susceptibility to photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂).

Studies on the photocatalytic degradation of 3-nitrobenzenesulfonic acid (3-NBSA) in aqueous TiO₂ suspensions have demonstrated that this process can effectively degrade the compound. The degradation follows pseudo-first-order kinetics, and the rate is influenced by factors such as catalyst loading and the initial concentration of the substrate.

The kinetics of the photocatalytic degradation of 3-NBSA can be described by the Langmuir-Hinshelwood model, which relates the initial rate of degradation to the concentration of the substrate and the catalyst researchgate.net. The rate of degradation generally increases with an increase in catalyst loading up to an optimal point, beyond which the rate may decrease due to light scattering effects.

Table 2: Influence of Catalyst Loading on the Photocatalytic Degradation of 3-Nitrobenzenesulfonic Acid (Initial Concentration = 150 mg/L)

| Catalyst Loading (% w/v of solution) | Degradation after 120 min (%) |

|---|---|

| 0.2 | ~55 |

| 0.3 | ~70 |

| 0.4 | ~65 |

The degradation of 3-NBSA is initiated by the generation of highly reactive hydroxyl radicals upon the irradiation of TiO₂ with UV light. These radicals attack the aromatic ring, leading to the formation of intermediates and eventual mineralization to carbon dioxide, water, sulfate, and nitrate ions.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. The biodegradability of this compound is influenced by the presence of both the electron-withdrawing nitro group and the polar sulfonate group.

While specific studies on the complete microbial degradation pathway of this compound are limited, the initial steps of its biotransformation can be inferred from studies on related nitroaromatic and sulfonated aromatic compounds.

The presence of the nitro group makes the aromatic ring electron-deficient and thus less susceptible to electrophilic attack by oxygenases, which are often involved in the initial steps of aerobic aromatic degradation. nih.govdtic.mil Consequently, a common initial step in the microbial transformation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. slideshare.netnih.gov This reduction can be catalyzed by nitroreductases and can occur under both aerobic and anaerobic conditions. The resulting aminobenzenesulfonate is generally more amenable to further degradation.

The biodegradation of sulfonated aromatic compounds often proceeds via an initial desulfonation step, releasing sulfite, which is then oxidized to sulfate. Bacteria capable of utilizing sulfonates as a source of sulfur have been isolated.

Therefore, a plausible initial microbial transformation pathway for this compound could involve either the reduction of the nitro group to form 3-aminobenzenesulfonate (B1227625) or a desulfonation reaction to produce nitrobenzene. The subsequent degradation of these intermediates would then follow pathways established for aminobenzenesulfonates or nitrobenzene.

Assessment of Environmental Persistence and Mobility of Sulfonated Nitroaromatics

The environmental persistence and mobility of sulfonated nitroaromatics like this compound are governed by their susceptibility to degradation and their partitioning behavior in soil and water.

The presence of the sulfonate group, a strong acid functional group, ensures that these compounds are highly water-soluble and exist as anions in the environment. This high water solubility suggests a potential for high mobility in soil and aquatic systems, as they will have a low tendency to adsorb to organic matter or clay particles.

However, the persistence of these compounds is dependent on the presence of microorganisms capable of their degradation. While the nitroaromatic structure can be recalcitrant to degradation, the potential for microbial transformation, particularly the reduction of the nitro group, suggests that these compounds are not indefinitely persistent in the environment. The rate of degradation will be highly dependent on the specific environmental conditions, such as the presence of suitable microbial populations, redox potential, and the availability of other nutrients.

In-depth Analysis Reveals Scarcity of Research on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available information specifically concerning the chemical compound This compound . This scarcity of data prevents the creation of a detailed and scientifically accurate article based on the requested outline.

Extensive searches for "this compound" and its related terms consistently yield results for a similarly named but structurally distinct compound: Sodium 3-nitrobenzenesulfonate (CAS Number: 127-68-4). This well-documented compound has a sulfonate (-SO₃Na) group, as opposed to the sulfinate (-SO₂Na) group of the requested chemical.

The provided outline requests forward-looking and detailed research findings across several emerging areas:

Novel and Sustainable Synthetic Approaches

New Reaction Pathways and Catalytic Systems

Integration into Advanced Functional Materials

Interdisciplinary Research with Biotechnology and Nanotechnology

Predictive Modeling and Machine Learning Applications

Fulfilling these requirements necessitates a substantial body of existing research from which to project future trends and developments. For this compound, this foundational research does not appear to be present in publicly accessible records.

It is possible that the subject of the intended article was Sodium 3-nitrobenzenesulfonate, a compound with established roles as a dye intermediate, an oxidizing agent in electroplating, and a reagent in organic synthesis. Research into its synthesis, including methods to improve sustainability and reduce byproducts, has been published. prepchem.comgoogle.com

Given the constraints and the lack of data, an article on this compound that meets the required standards of scientific accuracy and depth cannot be generated at this time. Should the user confirm that the intended subject was Sodium 3-nitrobenzenesulfonate , the requested article can be produced based on the available scientific literature for that compound.

Q & A

Q. What are the recommended methods for synthesizing Sodium 3-nitrobenzenesulfinate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of nitrobenzene followed by neutralization with sodium hydroxide. Key steps include:

- Temperature control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., over-sulfonation) .

- Purification : Recrystallize the product from a 1:1 ethanol-water mixture to remove unreacted nitrobenzene or sulfonic acid intermediates. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) .

- Yield optimization : Use stoichiometric excess of sulfonating agent (e.g., chlorosulfonic acid) with continuous stirring for 12 hours .

Q. What analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer : Prioritize multi-technique validation:

Q. How should researchers assess the solubility and stability of this compound in various solvents under different conditions?

- Methodological Answer :

- Solubility : Use gravimetric analysis. Dissolve 100 mg in 10 mL of solvent (e.g., water, DMSO, ethanol) at 25°C. Centrifuge at 10,000 rpm for 10 minutes to isolate undissolved particles .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor nitro group reduction via UV-Vis at 420 nm and sulfonate integrity via ion chromatography .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in radical reactions?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track nitro-to-amine reduction pathways via NMR .

- Kinetic Profiling : Employ stopped-flow spectroscopy to measure radical scavenging rates (e.g., with DPPH or ABTS radicals) under varying pH (3–11) .

- Computational Modeling : Compare experimental activation energies with DFT-calculated values for sulfonate radical intermediates .

Q. How should researchers address contradictions in reported kinetic data for reactions involving this compound?

- Methodological Answer :

- Systematic Review : Classify studies by methodology (e.g., UV-Vis vs. EPR for radical detection) and exclude those with unvalidated calibration curves .

- Meta-Analysis : Use weighted least squares to resolve discrepancies in rate constants, accounting for temperature and solvent polarity variations .

- Reproducibility Testing : Replicate key studies under standardized conditions (e.g., 25°C, phosphate buffer pH 7.4) and publish raw datasets .

Q. What methodological considerations are critical when designing experiments to study the environmental degradation pathways of this compound?

- Methodological Answer :

- Microcosm Setup : Simulate aerobic/anaerobic environments with soil:water ratios of 1:5. Monitor nitro group reduction via LC-MS and sulfate release via ion chromatography .

- Control Groups : Include abiotic controls (autoclaved soil) to distinguish microbial vs. chemical degradation .

- Tracer Studies : Use ³⁴S-labeled sulfonate to track metabolite formation in groundwater models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.